molecular formula C13H13NO4 B1269243 2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 346716-89-0

2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B1269243
M. Wt: 247.25 g/mol
InChI Key: AAOFNSJIPAZHQD-UHFFFAOYSA-N
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Description

2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry. Its structure contains a dioxoisoindoline core, which is significant for its biological activity. The compound's synthesis and properties are of interest for developing new pharmaceutical agents and materials.

Synthesis Analysis

The synthesis of related compounds involves complex chemical processes. For instance, a highly stereoselective synthesis was described for a related compound, demonstrating the intricacies involved in producing such molecules, which could be applied to the synthesis of 2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid (Thaisrivongs et al., 1987). Additionally, the synthesis of diacid monomers and poly(ester-imide)s from related structures showcases the potential for creating polymers with desirable properties, indicating the diverse synthetic routes and applications of similar compounds (Kamel et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid and its derivatives has been explored to understand their stability and reactivity. For example, enamino derivatives of a related compound, 1,3-dioxoindane-2-carboxylic acid, showed the importance of intramolecular hydrogen bonds for stability (Malamidou-Xenikaki et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid derivatives demonstrate the compound's reactivity and potential for creating diverse molecules. The synthesis and characterization of new diacid monomers and poly(ester-imide)s from related structures offer insights into the thermal properties and solubility, which are crucial for material science applications (Kamel et al., 2019).

Scientific Research Applications

Polymer Synthesis and Characterization

  • 2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid is utilized in synthesizing new poly(ester-imide)s, demonstrating excellent solubility and thermal stability. These polymers are notable for their high thermal stability with a weight loss temperature of around 700 to 800°C (Kamel, Mutar, & Khlewee, 2019).

Crystal Structure Analysis

Photolithography Applications

  • In the development of novel photo-patternable cross-linked epoxy systems for deep UV lithography, this compound is used due to its properties like high refractive index and absorption at specific wavelengths (Huh et al., 2009).

Development of Novel Poly(amide-imide)s

  • The compound is involved in the synthesis of new poly(amide-imide)s, which are notable for their high glass transition temperatures, excellent thermal stability, and good solubility, making them suitable for various applications including in the field of optoelectronics (Li et al., 2017).

Organotin(IV) Carboxylates Synthesis

  • It is used in the synthesis of novel macrocyclic organotin(IV) carboxylates, which are characterized by their unique crystal structures and potential antitumor activity (Xiao et al., 2014).

Chemical Derivatization in High-Performance Liquid Chromatography

  • This compound plays a role in the derivatization of carboxylic acid for high-performance liquid chromatography, significantly enhancing sensitivity and selectivity in analytical applications (Morita & Konishi, 2003).

Antioxidant Activity Study

  • Derivatives of this compound have been synthesized and evaluated for their antioxidant activity, showing promising results in certain cases (Tumosienė et al., 2019).

Antiepileptic Activity Analysis

  • Some derivatives of this compound have shown significant antiepileptic activity in preclinical models, suggesting potential therapeutic applications (Asadollahi et al., 2019).

Anti-Inflammatory Agent Synthesis

  • Novel derivatives have been synthesized and evaluated for anti-inflammatory activity, showing promising results in both in vitro and in vivo models (Nikalje, Hirani, & Nawle, 2015).

Safety And Hazards

The compound has been classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Sens. 1 . This means it is acutely toxic orally, can cause eye irritation, and can cause skin sensitization . It is recommended to handle it with appropriate safety measures .

properties

IUPAC Name

2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-7(2)6-14-11(15)9-4-3-8(13(17)18)5-10(9)12(14)16/h3-5,7H,6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOFNSJIPAZHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352707
Record name SBB015986
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutyl-1,3-dioxoisoindoline-5-carboxylic acid

CAS RN

346716-89-0
Record name SBB015986
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isobutyl-1,3-dioxo-5-isoindolinecarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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